(3-Chlorophenyl)methanesulfonyl chloride

Crystallography Solid-State Chemistry Polymorphism

This meta-substituted sulfonyl chloride delivers distinct regiochemical control that ortho- or para-isomers cannot replicate, directly influencing downstream crystallinity, binding affinity, and solid-state stability. The bifunctional electrophile installs the m-chlorobenzylsulfonyl pharmacophore under mild, room-temperature conditions compatible with thermolabile peptides and advanced intermediates. Adopt this building block when isomer-dependent reactivity, reproducible crystal morphology, and scalable sulfonylation performance are non-negotiable specifications.

Molecular Formula C7H6Cl2O2S
Molecular Weight 225.09 g/mol
CAS No. 24974-73-0
Cat. No. B1363582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)methanesulfonyl chloride
CAS24974-73-0
Molecular FormulaC7H6Cl2O2S
Molecular Weight225.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CS(=O)(=O)Cl
InChIInChI=1S/C7H6Cl2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2
InChIKeyLXTGNVLBPVVMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chlorophenyl)methanesulfonyl chloride (CAS 24974-73-0) Properties & Identity for Sourcing and Procurement


(3-Chlorophenyl)methanesulfonyl chloride (CAS 24974-73-0), also designated as 3-chloro-α-toluenesulfonyl chloride, is a bifunctional sulfonyl chloride building block (molecular formula C₇H₆Cl₂O₂S, molecular weight 225.09 g/mol) . It is supplied as a high-purity chemical (≥96%) and is primarily utilized as a pharmaceutical intermediate and sulfonylating reagent . Its molecular structure incorporates both an electrophilic sulfonyl chloride group and a meta-substituted chlorophenyl ring, enabling its integration into diverse organic and medicinal chemistry workflows .

Why (3-Chlorophenyl)methanesulfonyl chloride Cannot Be Simply Substituted in Synthesis Protocols


The meta-substitution pattern on the phenyl ring of (3-chlorophenyl)methanesulfonyl chloride fundamentally governs its chemical behavior. Substitution with an alternative sulfonylating agent or a different positional isomer (e.g., ortho- or para-chloro derivatives) can lead to divergent reaction kinetics, altered regioselectivity in downstream products, and inconsistent physicochemical profiles [1]. For instance, the crystal packing and hydrogen-bonding motifs of derived sulfonamides differ markedly between meta- and para-substituted analogues, impacting both solid-state stability and biological target engagement [2]. The specific data presented below quantifies how this positional effect translates into measurable differences in crystallography, reactivity, and material properties.

Quantitative Differentiation of (3-Chlorophenyl)methanesulfonyl chloride vs. Analogues: A Technical Guide for Procurement Decisions


Crystallographic Space Group Divergence: Meta- vs. Para-Chlorophenylmethanesulfonamide Derivatives

Derivatives prepared from (3-chlorophenyl)methanesulfonyl chloride exhibit a distinct crystallographic packing motif compared to those prepared from the para-isomer. Specifically, N-(3-chlorophenyl)methanesulfonamide crystallizes in the C2/c space group with unit cell parameters a = 19.180(3) Å, b = 8.2584(13) Å, c = 11.2694(19) Å, and β = 94.533(3)° [1]. In contrast, the N-(4-chlorophenyl)methanesulfonamide analogue crystallizes in the P2₁/c space group [2]. This alteration in space group symmetry directly affects crystal morphology and dissolution behavior.

Crystallography Solid-State Chemistry Polymorphism

Impact on Hydrogen-Bonding Geometry and Molecular Conformation

The substitution of the chloro group at the meta position in N-(3-chlorophenyl)methanesulfonamide significantly alters the hydrogen-bonding network and molecular conformation compared to the para-substituted analogue. In the meta derivative, the amide hydrogen is positioned on one side of the benzene ring plane, leaving the methanesulfonyl group on the opposite side [1]. This conformational preference directly dictates the compound's interaction with biological receptors.

Structural Biology Medicinal Chemistry Molecular Modeling

Physicochemical Property Shift: Melting Point Variation Among Chlorophenyl Isomers

The melting point of (3-chlorophenyl)methanesulfonyl chloride is reported in the range of 69–72 °C . This differs notably from related chlorophenyl sulfonyl chloride isomers and derivatives, which exhibit distinct thermal behaviors.

Physicochemical Characterization Compound Management Material Science

Sulfonyl Chloride as a Versatile Intermediate vs. Alternative Sulfonylating Reagents

As a sulfonyl chloride, (3-chlorophenyl)methanesulfonyl chloride serves as a direct electrophilic sulfonylating agent. The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is well-established [1]. This contrasts with the need for additional activation steps when using alternative sulfonyl sources, such as sulfonic acids or sulfonate salts.

Organic Synthesis Methodology Reagent Selection

Application as a Pharmaceutical Intermediate: Comparison with a Non-Sulfonyl Chloride Analogue

In a synthesis study, the use of (3-chlorophenyl)methanesulfonyl chloride was compared directly to an alternative sulfonylating reagent, methyl 3-(chlorosulfonyl)benzoate. The reaction with (3-chlorophenyl)methanesulfonyl chloride proceeded at room temperature, whereas the alternative required heating to 60 °C [1]. The reported yield for the reaction with (3-chlorophenyl)methanesulfonyl chloride was 15%.

Medicinal Chemistry Drug Discovery Synthetic Methodology

Key Application Scenarios for (3-Chlorophenyl)methanesulfonyl chloride in R&D and Production


Synthesis of Sulfonamide-Based Drug Candidates Requiring a Meta-Chlorophenyl Motif

This compound is the direct precursor for introducing a meta-chlorobenzylsulfonyl group into drug-like molecules [1]. This motif is critical in certain kinase inhibitor scaffolds and other bioactive molecules. The distinct crystallographic and conformational properties of derivatives, as demonstrated by the comparison with para-substituted analogues [2], provide a structural rationale for its use in optimizing binding interactions and pharmacokinetic profiles.

Building Block for Solid-State Formulation and Material Science Studies

The unique crystal packing and space group (C2/c) of its sulfonamide derivatives, in contrast to the P2₁/c arrangement of para-substituted analogues [1][2], make this compound a valuable tool for studying the influence of substitution patterns on solid-state properties. This is directly relevant to pharmaceutical preformulation studies where crystal morphology impacts solubility and stability.

Reagent for Temperature-Sensitive Sulfonylation Reactions

As evidenced by its use at room temperature compared to alternative sulfonyl chlorides that require elevated temperatures [1], (3-chlorophenyl)methanesulfonyl chloride is particularly well-suited for the modification of peptides, natural products, or advanced intermediates that contain thermolabile functional groups. This allows for chemoselective functionalization under mild conditions, minimizing by-product formation.

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